Acetyl dihydrobetulinic acid
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Overview
Description
Acetyl dihydrobetulinic acid is a derivative of betulinic acid, a pentacyclic triterpenoid found in the outer bark of birch trees. Betulinic acid and its derivatives, including this compound, have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl dihydrobetulinic acid typically involves the acetylation of dihydrobetulinic acid. Dihydrobetulinic acid can be obtained by the reduction of betulinic acid. The acetylation process involves the reaction of dihydrobetulinic acid with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of betulin from birch bark, followed by its oxidation to betulinic acid. Betulinic acid is then reduced to dihydrobetulinic acid, which is subsequently acetylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Acetyl dihydrobetulinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to betulonic acid.
Reduction: Conversion to dihydrobetulinic acid.
Substitution: Acetylation to form this compound.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3/H2SO4/acetone) for the oxidation of betulin to betulonic acid.
Acetylation: Acetic anhydride and pyridine for the acetylation of dihydrobetulinic acid.
Major Products
Oxidation: Betulonic acid.
Reduction: Dihydrobetulinic acid.
Acetylation: This compound.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory and anti-HIV properties.
Medicine: Investigated for its anti-cancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of acetyl dihydrobetulinic acid involves the induction of apoptosis in cancer cells. It targets the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and activation of caspases. This process selectively induces cell death in cancer cells while sparing normal cells . Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Betulinic acid: The parent compound, known for its anti-cancer and anti-HIV properties.
Dihydrobetulinic acid: A reduced form of betulinic acid with similar biological activities.
Betulonic acid: An oxidized form of betulinic acid with potential anti-cancer properties.
Uniqueness
Acetyl dihydrobetulinic acid is unique due to its acetyl group, which enhances its biological activity and stability compared to its parent compound, betulinic acid . This modification improves its pharmacokinetic properties, making it a promising candidate for drug development .
Properties
Molecular Formula |
C32H50O4 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-18(2)20-11-16-32(27(35)36)17-22(19(3)33)31(8)21(26(20)32)9-10-24-29(6)14-13-25(34)28(4,5)23(29)12-15-30(24,31)7/h20-26,34H,1,9-17H2,2-8H3,(H,35,36)/t20-,21+,22?,23-,24+,25-,26+,29-,30+,31-,32-/m0/s1 |
InChI Key |
NBMJCMMFPZWBMR-BHJXUBRQSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |
Origin of Product |
United States |
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